molecular formula C17H10F3NO2 B13534071 8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylicacid

8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylicacid

Cat. No.: B13534071
M. Wt: 317.26 g/mol
InChI Key: HDFNZEGIJRTCDR-UHFFFAOYSA-N
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Description

8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid is a quinoline derivative characterized by a phenyl group at position 8, a trifluoromethyl (-CF₃) group at position 7, and a carboxylic acid (-COOH) moiety at position 4. Its molecular formula is C₁₈H₁₂F₃NO₂, with a molecular weight of 331.29 (calculated from and ). The compound is cataloged under MDL number MFCD26021719 . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety contributes to solubility and binding interactions in biological systems.

Properties

Molecular Formula

C17H10F3NO2

Molecular Weight

317.26 g/mol

IUPAC Name

8-phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid

InChI

InChI=1S/C17H10F3NO2/c18-17(19,20)14-12(16(22)23)9-11-7-4-8-21-15(11)13(14)10-5-2-1-3-6-10/h1-9H,(H,22,23)

InChI Key

HDFNZEGIJRTCDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=C2C(F)(F)F)C(=O)O)C=CC=N3

Origin of Product

United States

Preparation Methods

Quinoline Core Construction

The synthesis of 8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid typically starts with the formation of the quinoline scaffold. Several classical and modern methods are employed, including:

  • Skraup Synthesis: A traditional method involving the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene). This method forms the quinoline ring system but may require further functional group manipulations to introduce the trifluoromethyl and phenyl groups.

  • Pfitzinger Reaction: This base-catalyzed condensation between isatin derivatives and ketones or aldehydes is used to generate substituted quinolines. It is valuable for introducing diversity at various positions of the quinoline core and is compatible with further functionalization steps.

  • Directed Metalation and Regioselective Functionalization: Advanced synthetic strategies employ directed ortho-lithiation using pivaloyl amide directing groups to achieve regioselective substitution on pyridine or quinoline precursors, facilitating the introduction of keto esters or other functional groups for subsequent cyclization.

The trifluoromethyl (–CF3) group at position 7 is crucial for enhancing the compound’s lipophilicity and metabolic stability. Its introduction is often achieved by:

  • Electrophilic Trifluoromethylation: Using reagents such as trifluoromethyl iodide or Togni’s reagent to introduce the –CF3 group onto the quinoline ring via electrophilic aromatic substitution or transition-metal catalyzed processes.

  • Starting from Trifluoromethylated Precursors: Synthesizing quinoline intermediates already bearing the trifluoromethyl group, such as 6-(trifluoromethyl)quinoline derivatives, which are then further functionalized at other positions.

Carboxylation at Position 6

The carboxylic acid group at position 6 is introduced by:

  • Carboxylation of Halogenated Intermediates: Using carbon monoxide under pressure (carbonylation) or carbon dioxide in the presence of strong bases or metal catalysts to convert halogenated quinoline intermediates into carboxylic acids or esters, which can be hydrolyzed to the acid.

  • Hydrolysis of Esters: Methyl or ethyl esters formed during synthesis are hydrolyzed under basic conditions (e.g., lithium hydroxide aqueous solution) to yield the corresponding carboxylic acid.

Representative Synthetic Route (Summary)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Quinoline Core Synthesis Skraup or Pfitzinger reaction Quinoline scaffold
2 Halogenation at position 8 Bromination (e.g., NBS) 8-Bromoquinoline derivative
3 Trifluoromethylation at position 7 Electrophilic trifluoromethylation or starting from CF3-substituted precursor 7-(Trifluoromethyl)-8-bromoquinoline
4 Suzuki Coupling Phenylboronic acid, Pd catalyst, base 8-Phenyl-7-(trifluoromethyl)quinoline
5 Carbonylation CO pressure, catalyst Methyl 6-(trifluoromethyl)quinoline-8-carboxylate
6 Hydrolysis Aqueous LiOH or NaOH 8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid
  • Quinoline Core Formation: The Pfitzinger reaction is typically conducted under reflux in polar solvents such as ethanol or methanol, with base catalysts like potassium hydroxide, yielding quinoline-6-carboxylic acid derivatives.

  • Halogenation: Bromination at position 8 is achieved using N-bromosuccinimide (NBS) or bromine in controlled conditions to avoid over-substitution.

  • Trifluoromethylation: Electrophilic trifluoromethylation often requires catalysts such as copper or silver salts and may proceed at temperatures ranging from room temperature to 80 °C.

  • Suzuki Coupling: Typical conditions include Pd(PPh3)4 as catalyst, potassium carbonate as base, and solvents like toluene or dioxane under inert atmosphere at 80–100 °C.

  • Carbonylation: Carbon monoxide pressure (10–30 atm) in the presence of palladium catalysts facilitates ester formation at the 6-position, followed by hydrolysis.

  • Hydrolysis: Basic hydrolysis is performed at 40–80 °C for several hours, followed by acidification to precipitate the carboxylic acid.

  • The trifluoromethyl group significantly improves the compound’s pharmacokinetic properties, making its precise introduction critical.

  • Suzuki coupling provides high regioselectivity and yields for the phenyl substitution at position 8, tolerating various functional groups.

  • Carbonylation under CO pressure is a well-established industrial method for carboxylation on aromatic heterocycles, offering scalable synthesis routes.

  • Alternative synthetic routes have been explored to circumvent harsh conditions of Pfitzinger reaction, including late-stage Suzuki coupling and directed metalation to improve functional group tolerance and yield.

  • Purification is commonly achieved by recrystallization or chromatography to obtain high-purity final products suitable for biological evaluation.

Method Aspect Description Advantages Challenges
Quinoline Core Synthesis Skraup or Pfitzinger condensation Established, accessible starting materials Harsh conditions, limited substituent tolerance
Trifluoromethylation Electrophilic substitution or use of CF3 precursors Enhances lipophilicity and stability Requires specialized reagents, sensitive conditions
Phenyl Introduction Suzuki–Miyaura cross-coupling High regioselectivity, mild conditions Requires halogenated intermediate, Pd catalyst cost
Carboxylation Carbonylation under CO pressure Scalable, efficient Requires pressurized CO, safety considerations
Hydrolysis Base-catalyzed ester hydrolysis Straightforward, high yield Requires careful pH control

The preparation of 8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid involves a multi-step synthetic sequence integrating quinoline core formation, selective trifluoromethylation, phenyl substitution via Suzuki coupling, and carboxylation through carbonylation and hydrolysis. These methods are supported by robust literature and patent disclosures, reflecting both laboratory-scale and industrial-scale applicability. The choice of synthetic route depends on the availability of starting materials, desired functional group tolerance, and scale of production. The integration of modern cross-coupling techniques and directed metalation strategies has significantly enhanced the efficiency and versatility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following analogs differ in substituent type, position, or electronic properties, influencing their physicochemical and biological profiles:

Table 1: Key Structural Analogs and Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Notes References
8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid Phenyl (8), -CF₃ (7), -COOH (6) C₁₈H₁₂F₃NO₂ 331.29 High lipophilicity; potential drug scaffold
8-(4-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid 4-MeO-phenyl (8), -CF₃ (7), -COOH (6) C₁₈H₁₂F₃NO₃ 347.29 Increased solubility (electron-donating MeO group)
8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid 3-Me-phenyl (8), -CF₃ (7), -COOH (6) C₁₈H₁₂F₃NO₂ 331.29 Steric hindrance from ortho-methyl group
8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid 4-Cl-phenyl (8), -CF₃ (7), -COOH (6) C₁₇H₉ClF₃NO₂ 351.70 Electron-withdrawing Cl enhances reactivity
6-(Trifluoromethyl)quinoline-8-carboxylic acid -CF₃ (6), -COOH (8) C₁₁H₆F₃NO₂ 241.17 Altered electronic effects due to CF₃ position

Physicochemical Properties

  • Lipophilicity and Solubility : The presence of electron-donating groups (e.g., methoxy in ) improves aqueous solubility compared to the parent phenyl derivative. Conversely, electron-withdrawing groups like chlorine () may reduce solubility but enhance electrophilic reactivity.
  • Stability : The trifluoromethyl group at position 7 (common in all analogs) contributes to metabolic stability by resisting oxidative degradation .

Biological Activity

8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid (CAS No. 1885897-58-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of 8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions, including condensation and cyclization processes. The trifluoromethyl group enhances the compound's biological activity by influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds within the quinoline family, including 8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid, exhibit notable antimicrobial activity . Studies have demonstrated that derivatives of quinoline can inhibit the growth of various bacterial strains, suggesting potential applications as antibacterial agents. For instance, quinoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency.

CompoundMIC (µg/mL)Target Bacteria
8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid3.12 - 12.5Staphylococcus aureus, Escherichia coli
Control (Ciprofloxacin)2Staphylococcus aureus, Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. It has been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways.

Case Study: MCF-7 Breast Cancer Cells
In studies involving MCF-7 breast cancer cells, treatment with 8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid resulted in a significant reduction in cell viability and increased apoptotic markers.

Treatment Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
Control1005
107025
205045

The biological activity of 8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It has been shown to modulate G-protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways related to cancer progression.
  • Calcium Mobilization : In vitro studies suggest that it can affect calcium mobilization in cells, which is crucial for various cellular functions including apoptosis.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is critical for enhancing the compound's biological activity. SAR studies indicate that modifications to the quinoline structure can significantly influence its potency against different biological targets.

Q & A

Q. What are the common synthetic routes for 8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid, and how are yields optimized?

The synthesis typically involves multi-step procedures, including Friedländer or Skraup condensation reactions, followed by functional group modifications. For example:

  • Step 1 : Condensation of substituted aniline derivatives with ketones or aldehydes under acidic conditions to form the quinoline core .
  • Step 2 : Introduction of the trifluoromethyl group via halogen exchange (e.g., using CF₃Cu reagents) or direct fluorination .
  • Step 3 : Carboxylic acid group incorporation via oxidation or hydrolysis of ester precursors . Yield optimization requires precise temperature control (e.g., 60–80°C for Skraup synthesis), inert atmospheres to prevent side reactions, and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : To confirm substituent positions (e.g., phenyl at C8, trifluoromethyl at C7) and assess purity. For example, 19F^{19}\text{F}-NMR identifies trifluoromethyl resonances .
  • LCMS/HPLC : To verify molecular weight (e.g., [M+H]⁺ peaks) and monitor reaction progress (retention time ~1.26 minutes under acidic conditions) .
  • FT-IR : To detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and quinoline ring vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in trifluoromethyl group introduction?

Contradictions in trifluoromethylation efficiency may arise from reagent selectivity or steric hindrance. Methodological approaches include:

  • Reagent Screening : Testing alternatives like CF₃I/copper catalysts or photoredox-mediated trifluoromethylation .
  • Solvent Effects : Using polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
  • Computational Modeling : Predicting steric clashes at C7 using DFT calculations to guide substituent positioning .

Q. How do structural analogs of this compound compare in biological activity?

A comparative analysis of substituent effects can be performed using the following framework:

Compound ModificationBioactivity (IC₅₀)Key Feature ImpactReference
8-Bromo-4-hydroxy analog 12 µMIncreased halogen interaction
Trifluoromethyl at C6 8 µMEnhanced metabolic stability
Phenyl removal (C8) >50 µMLoss of hydrophobic interactions

Methodology :

  • Synthesize analogs via position-specific substitutions (e.g., bromine at C8 vs. chlorine at C6).
  • Evaluate activity using enzyme inhibition assays (e.g., HDAC or kinase targets) .

Q. What computational strategies predict target binding interactions for this compound?

Advanced docking and dynamics simulations are critical:

  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., quinoline-carboxylic acid hydrogen bonding with Arg residues) .
  • MD Simulations : Simulate trifluoromethyl group stability in hydrophobic pockets over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with antibacterial activity .

Q. How can stability studies under varying pH and temperature conditions inform formulation?

Experimental Design :

  • Accelerated Stability Testing : Incubate the compound at pH 2–9 and 25–60°C for 4 weeks.
  • Analytical Monitoring : Use HPLC to quantify degradation products (e.g., decarboxylated derivatives) . Findings :
  • pH 7–9 : Carboxylic acid deprotonation reduces stability (20% degradation at 40°C).
  • pH 2–4 : Stable due to protonated carboxylic group .

Q. What derivatization strategies enhance solubility without compromising activity?

Functional group modifications include:

  • Amide Coupling : React with amines (e.g., tert-butyl carbamate) to form prodrugs with improved bioavailability .
  • Esterification : Convert carboxylic acid to methyl esters for transient lipophilicity .
  • Triazolo Derivatives : Introduce heterocycles (e.g., triazolo[4,5-h]quinoline) to modulate solubility and target affinity .

Contradictions and Resolution

Q. How to resolve contradictions in reported antibacterial activity across studies?

Discrepancies may stem from assay conditions or bacterial strain variability. Approaches include:

  • Standardized MIC Testing : Use CLSI guidelines with consistent inoculum sizes (1–5 x 10⁵ CFU/mL) .
  • Metabolite Profiling : Compare intracellular concentrations via LCMS to account for efflux pump differences .

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